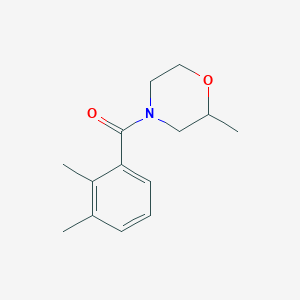![molecular formula C17H20N2O2 B7492479 [2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7492479.png)
[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone, commonly known as MPMP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic drugs that are structurally similar to the natural stimulant cathinone found in the khat plant. MPMP has been found to exhibit stimulant properties and has been used as a research chemical in the scientific community.
Mécanisme D'action
The exact mechanism of action of MPMP is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulant effects observed.
Biochemical and Physiological Effects:
MPMP has been found to exhibit stimulant effects in animal studies. It has been shown to increase locomotor activity, induce hyperthermia, and produce stereotypic behaviors. MPMP has also been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in reward, motivation, and mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of MPMP in lab experiments has several advantages. It is a synthetic compound that can be easily synthesized in a laboratory setting. It exhibits stimulant properties and can be used as a substitute for other stimulant drugs in animal studies. However, the use of MPMP in lab experiments also has limitations. Its exact mechanism of action is not fully understood, and its long-term effects on the brain and behavior are not well studied.
Orientations Futures
There are several future directions for the study of MPMP. Further research is needed to understand its exact mechanism of action and the long-term effects of its use. MPMP can also be used as a tool to study the effects of cathinones on the brain and behavior. Additionally, the development of new cathinone derivatives based on the structure of MPMP may lead to the discovery of new drugs with therapeutic potential.
Méthodes De Synthèse
The synthesis of MPMP involves the condensation of 4-methoxyphenylacetonitrile and 2-pyrrolidinone in the presence of a reducing agent. The resulting product is then further reacted with methyl iodide to yield MPMP. The synthesis method has been reported in the literature and can be carried out in a laboratory setting with appropriate precautions.
Applications De Recherche Scientifique
MPMP has been used as a research chemical in the scientific community to study its pharmacological properties. It has been found to exhibit stimulant properties and has been used as a substitute for other stimulant drugs such as amphetamines and cocaine in animal studies. MPMP has also been used to study the effects of cathinones on the central nervous system and to investigate the mechanisms of action of these drugs.
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-18-11-3-6-16(18)17(20)19-12-4-5-15(19)13-7-9-14(21-2)10-8-13/h3,6-11,15H,4-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYMNUFPBPHUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCCC2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

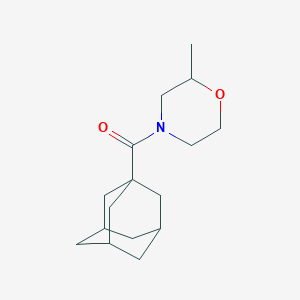

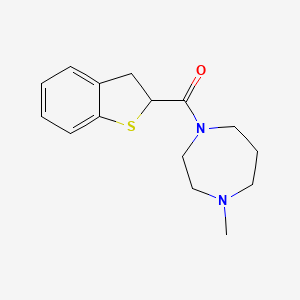

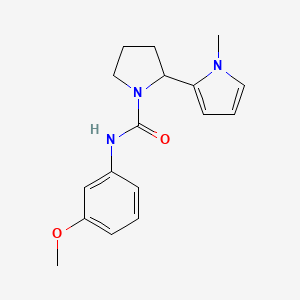
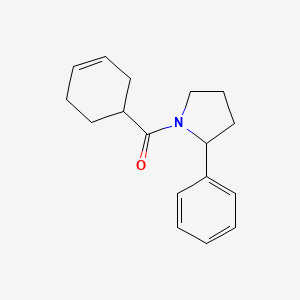
![1-[5-(2-phenylpyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7492429.png)


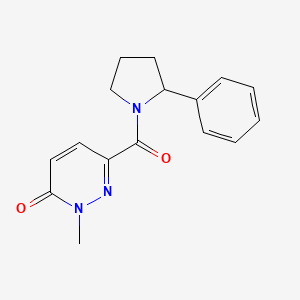
![[3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492465.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7492481.png)
